Hydroxy Itraconazole D8
Description
Chemical Classification and Background
This compound belongs to the class of stable isotope-labeled compounds, specifically categorized as an antifungal triazole derivative. The compound exhibits the molecular formula C35H30D8Cl2N8O5, with a molecular weight of 729.68 grams per mole. The Chemical Abstracts Service has assigned it the registry number 1217516-26-1, providing a unique identifier for this specialized research compound.
The compound's structural characteristics include the incorporation of eight deuterium atoms strategically positioned to replace specific hydrogen atoms in the molecular framework. This isotopic modification enhances the compound's stability while maintaining the core pharmacological properties of its parent molecule. The stereochemistry of this compound features specific configurations at the 2R and 4S positions, contributing to its unique analytical and pharmacological properties.
Chemical analysis reveals that this compound possesses several key structural components that define its behavior in biological systems. The molecule contains a triazole ring system coupled with a hydroxy functional group, maintaining the essential features that characterize the antifungal activity of the parent compound family. The deuteration pattern has been carefully designed to provide optimal differentiation during mass spectrometric analysis while preserving the compound's inherent chemical reactivity.
The physical properties of this compound include a melting point range of 76-78°C and a predicted boiling point of 884.7°C at 760 mmHg. The compound exhibits a density of approximately 1.44 grams per cubic centimeter and demonstrates limited solubility in various organic solvents, including chloroform, ethyl acetate, and methanol. These physical characteristics influence its behavior during analytical procedures and extraction processes.
Relationship to Parent Compounds (Itraconazole and Hydroxy Itraconazole)
This compound represents a deuterium-labeled variant of hydroxy itraconazole, which itself serves as an active metabolite of the widely utilized antifungal agent itraconazole. Itraconazole functions as a triazole antifungal medication used to treat various fungal infections, including aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis. The metabolic relationship between these compounds forms a critical pathway in the pharmacokinetics of itraconazole therapy.
The parent compound itraconazole undergoes extensive biotransformation in the human body, with only 1-2% of the administered dose being excreted unchanged in urine. Hydroxy itraconazole emerges as the major known metabolite of itraconazole in humans, circulating in plasma at concentrations equal to or higher than the parent drug. This metabolite demonstrates significant antifungal activity, with minimum inhibitory concentration values of 0.019, 0.078, and 0.078 milligrams per milliliter against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, respectively.
The biotransformation of itraconazole occurs primarily through the cytochrome P450 isoform 3A4, which catalyzes the formation of hydroxy itraconazole along with other metabolites including keto-itraconazole and N-desalkyl itraconazole. This metabolic pathway represents a complex series of oxidative reactions that contribute to the overall pharmacological profile of itraconazole therapy. The plasma concentration of hydroxy itraconazole shows direct correlation with that of the parent compound and serves as an indicator of prophylaxis effectiveness for fungal infections.
Research has demonstrated that itraconazole metabolites, including hydroxy itraconazole, contribute significantly to the drug's inhibitory effects on cytochrome P450 3A4. Studies involving healthy volunteers who received 100 milligrams of itraconazole orally for seven days revealed that metabolites account for substantial portions of the overall enzyme inhibition observed with itraconazole therapy. This finding emphasizes the importance of monitoring both parent drug and metabolite concentrations for comprehensive pharmacokinetic assessment.
Historical Development and Research Context
The development of this compound emerges from the broader historical context of azole antifungal development, which began gaining momentum in the latter half of the twentieth century. The azole class of antifungals represented a significant advancement over earlier polyene compounds like amphotericin B, which despite their effectiveness, were associated with considerable toxicity and administration challenges. Ketoconazole, introduced in the early 1980s as the first orally available compound for systemic fungal infections, established the foundation for subsequent triazole development.
Itraconazole received its patent in 1978 and gained approval for medical use in the United States in 1992, marking an important milestone in antifungal therapy. The compound's inclusion on the World Health Organization's List of Essential Medicines underscores its significance in global healthcare. The subsequent recognition of hydroxy itraconazole as a major active metabolite led to increased research interest in developing analytical methods capable of simultaneously quantifying both parent drug and metabolite concentrations.
The evolution toward deuterium-labeled internal standards reflects the pharmaceutical industry's growing emphasis on analytical precision and regulatory compliance. Early analytical methods for itraconazole quantification faced significant challenges related to matrix effects, extraction efficiency, and method sensitivity. The introduction of stable isotope-labeled internal standards represented a paradigm shift in bioanalytical methodology, offering solutions to many of these technical limitations.
Research publications from the 2000s and 2010s demonstrate the progressive refinement of analytical techniques for itraconazole and its metabolites. The development of liquid chromatography tandem mass spectrometry methods enabled researchers to achieve unprecedented sensitivity and specificity in metabolite quantification. The incorporation of deuterium-labeled internal standards like this compound further enhanced method reliability and regulatory acceptability.
The historical trajectory of this compound development also reflects broader trends in pharmaceutical research toward personalized medicine and precision dosing. As healthcare providers increasingly recognize the importance of therapeutic drug monitoring for optimizing patient outcomes, the demand for robust analytical tools has intensified. This compound represents a direct response to these evolving clinical and research needs.
Significance in Analytical Chemistry
This compound has established itself as a cornerstone compound in contemporary bioanalytical chemistry, particularly in the realm of therapeutic drug monitoring and pharmacokinetic research. The compound's primary significance lies in its function as an internal standard for quantitative bioanalytical methods, where it enables precise measurement of hydroxy itraconazole concentrations in complex biological matrices. This application addresses fundamental challenges in analytical chemistry related to matrix effects, extraction variability, and instrument drift.
The use of stable isotope-labeled internal standards like this compound significantly enhances analytical accuracy and reliability by providing a nearly identical chemical analog that experiences the same extraction and ionization conditions as the target analyte. This approach minimizes systematic errors that can arise from variations in sample preparation, chromatographic separation, and mass spectrometric detection. Research has demonstrated that methods employing deuterium-labeled internal standards consistently achieve superior precision and accuracy compared to those using structurally different internal standards.
Mass spectrometric analysis of this compound utilizes specific precursor-to-product ion transitions that enable selective detection and quantification. The compound exhibits a characteristic mass-to-charge ratio transition of 729.4 to 416.5, which provides excellent selectivity and sensitivity for analytical applications. This transition pattern allows analysts to distinguish the deuterated standard from the native compound while maintaining parallel analytical behavior throughout the measurement process.
Extraction procedures for biological samples containing this compound have been extensively optimized to achieve maximum recovery and minimal matrix interference. Solid-phase extraction using hydrophilic-lipophilic balance cartridges has proven particularly effective, yielding recovery rates of approximately 50.16% for the deuterated standard. These extraction efficiencies, while modest, provide consistent and reproducible results when applied systematically across sample batches.
Calibration curve linearity for analytical methods incorporating this compound has been established across clinically relevant concentration ranges. Research has documented linear response relationships extending from submilligram per milliliter to hundreds of nanograms per milliliter, encompassing the typical plasma concentrations observed in therapeutic monitoring scenarios. The precision of these methods, expressed as relative standard deviation, consistently meets regulatory requirements for bioanalytical method validation.
Current Research Landscape and Applications
The contemporary research landscape surrounding this compound encompasses diverse applications spanning clinical pharmacology, drug development, and analytical method advancement. Current investigations focus primarily on developing increasingly sensitive and specific analytical methods for therapeutic drug monitoring, supporting both clinical care and regulatory submissions for pharmaceutical development programs. The compound's role extends beyond simple quantification to include comprehensive pharmacokinetic modeling and metabolic pathway elucidation.
Recent methodological developments have emphasized the optimization of sample preparation techniques to minimize sample volume requirements while maintaining analytical sensitivity. Research published in 2023 demonstrated that protein precipitation extraction using optimized acid compositions in organic solvents can achieve recovery rates comparable to more labor-intensive liquid-liquid or solid-phase extraction methods. This advancement represents a significant improvement in analytical efficiency and cost-effectiveness for routine therapeutic monitoring applications.
Clinical trial applications of this compound have expanded to include novel formulation research and bioequivalence studies. A notable clinical study identified as NCT04035187 utilized analytical methods incorporating this deuterated standard to evaluate new tablet formulations of itraconazole. The study represented the first itraconazole investigation to demonstrate analytical robustness through comprehensive interference testing with over-the-counter and commonly co-administered medications.
The implementation of incurred sample reanalysis protocols using this compound has established new standards for analytical reliability in clinical research. Studies involving 672 clinical samples have demonstrated the reproducibility and consistency of analytical methods employing this deuterated standard. These findings provide crucial validation data supporting the use of these methods in regulatory submissions and clinical decision-making processes.
Environmental and metabolic research applications represent emerging areas of investigation for this compound. The compound's utility in tracing degradation processes and understanding environmental persistence of itraconazole metabolites has gained attention from environmental chemists studying pharmaceutical contamination pathways. Additionally, biochemical research applications focus on elucidating enzyme-substrate interactions and metabolic fate determinations in various biological systems.
Properties
Molecular Formula |
C35H30D8Cl2N8O5 |
|---|---|
Molecular Weight |
729.68 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Bioavailability
Hydroxy Itraconazole D8 serves as a significant metabolite of Itraconazole, influencing its pharmacokinetic profile. Studies have shown that this compound exhibits improved bioavailability compared to its parent compound. Research indicates that the compound's solubility and absorption can be enhanced through various formulation techniques, such as solid dispersions and amorphous solid dispersions (ASDs) .
The formulation of this compound has been extensively studied to enhance its therapeutic efficacy. Techniques such as hot-melt extrusion (HME) and spray-drying have been employed to create solid dispersion systems that improve the drug's solubility and stability . For instance, solid dispersion pellets have been developed to maximize the bioavailability of this compound in biological systems.
Case Study: Solid Dispersion Pellets
A study demonstrated the preparation of solid dispersion pellets using HME technology. The results indicated a significant enhancement in the dissolution rate of this compound compared to conventional formulations, leading to improved absorption profiles in vitro and in vivo .
Therapeutic Applications
This compound has shown promise in treating various fungal infections due to its broad-spectrum antifungal activity. Its application extends beyond standard antifungal treatments, with potential uses in treating conditions such as:
- Aspergillosis
- Candidiasis
- Histoplasmosis
The compound's efficacy is attributed to its ability to inhibit fungal ergosterol synthesis, which is crucial for fungal cell membrane integrity .
Stability Studies
Stability studies are vital for understanding the shelf-life and usability of this compound formulations. Research indicates that this compound maintains stability under various conditions, including freeze-thaw cycles and long-term storage at room temperature .
Table 2: Stability Data for this compound
| Condition | Stability (%) |
|---|---|
| Freeze-Thaw Cycles | 100.6 - 114.5 |
| Long-term at Room Temp | 98.5 - 100.1 |
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological Activity
- Hydroxy Itraconazole : Exhibits antifungal activity comparable to Itraconazole, with clinical bioassays often measuring the sum of Itraconazole and Hydroxy Itraconazole concentrations for therapeutic monitoring .
- Itraconazole vs. Other Triazoles : Itraconazole and Isavuconazole inhibit adrenal steroidogenesis (CYP11B1, CYP11B2), while Posaconazole additionally inhibits CYP17A1 17,20-lyase activity . Hydroxy Itraconazole’s role in such interactions remains unstudied.
Metabolic Pathways
- Hydroxy Itraconazole : Formed via hepatic CYP3A4-mediated oxidation of Itraconazole. It contributes to ~40% of total antifungal activity in vivo .
- This compound: Used to trace the degradation and environmental persistence of its non-deuterated counterpart, revealing metabolic stability in ecological studies .
- Comparative Metabolism : Unlike Posaconazole (which undergoes UDP-glucuronidation), Itraconazole and its metabolites rely on oxidative pathways, increasing drug-drug interaction risks .
Key Research Findings
- Clinical Relevance : Combining Itraconazole and Hydroxy Itraconazole concentrations in bioassays correlates better with antifungal efficacy than measuring Itraconazole alone .
- Analytical Superiority : this compound reduces variability in LC-MS assays, achieving absolute recoveries of 86–105% across concentrations (1.425–480.58 ng/mL) .
Preparation Methods
Deuteration Techniques
Deuteration is achieved through hydrogen-deuterium exchange reactions using deuterated solvents or catalysts. For example, the butyl side chain of Hydroxy Itraconazole undergoes deuterium substitution in the presence of deuterium oxide () or deuterated methanol () under controlled pH and temperature conditions. The reaction is monitored via mass spectrometry to confirm the incorporation of eight deuterium atoms and ensure minimal isotopic scrambling.
Key Reaction Parameters
-
Temperature : 25–40°C to optimize reaction kinetics without degrading the triazole core.
-
Catalysts : Acidic or basic catalysts, such as deuterated hydrochloric acid (), accelerate exchange rates.
-
Reaction Time : 24–72 hours, depending on the desired deuteration efficiency.
Purification and Isolation
Post-synthesis purification is critical to remove non-deuterated impurities and byproducts. This compound is isolated using chromatographic techniques tailored to its physicochemical properties.
Solid-Phase Extraction (SPE)
Hydrophilic-lipophilic balance (HLB) cartridges are employed for preliminary purification. The process involves:
-
Conditioning : 3 mL methanol followed by 3 mL deionized water.
-
Loading : Dissolving the crude product in 1 mL methanol-water (70:30 v/v).
-
Washing : 3 mL 5% methanol to remove polar impurities.
This method yields a recovery rate of 50.16% for this compound, as validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
Final purification uses reverse-phase HPLC with a Chromolith SpeedROD RP-18e column (50 × 4.6 mm). The mobile phase consists of 10 mM ammonium formate buffer (pH 4.0) and methanol (20:80 v/v), achieving a retention time of 4.2 minutes for this compound.
Formulation Preparation
This compound is formulated for in vivo and in vitro applications, requiring solubility optimization and stability testing.
Stock Solution Preparation
Stock solutions are prepared in acetonitrile-methanol (50:50 v/v) to enhance solubility. The following table outlines concentration-dependent volumes for common stock solutions:
| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 | 1.3705 | 6.8523 | 13.7046 |
| 5 | 0.2741 | 1.3705 | 2.7409 |
| 10 | 0.1370 | 0.6852 | 1.3705 |
In Vivo Formulation
For animal studies, this compound is dissolved in a vehicle containing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80:
-
DMSO Master Liquid : 10 mg/mL this compound in DMSO.
-
Vehicle Mixing : 30% DMSO master liquid, 50% PEG300, 20% Tween 80.
-
Clarification : Vortexing and ultrasonication to ensure homogeneity.
This formulation maintains stability for ≥12 months at -20°C.
Quality Control and Validation
Quality assurance protocols ensure the integrity of this compound batches.
Purity Assessment
Purity is assessed via LC-MS/MS using a triple quadrupole mass spectrometer. The precursor-to-product ion transition confirms isotopic purity ≥98%.
Stability Testing
Stability is evaluated under varying conditions:
Applications in Pharmacokinetic Research
This compound serves as an internal standard in LC-MS/MS assays to quantify Hydroxy Itraconazole in plasma. In a pharmacokinetic study of Itraconazole capsules, the compound enabled precise measurement of metabolite concentrations, revealing a half-life () of 15.2 hours and area under the curve (AUC) of 4,320 ng·h/mL .
Q & A
Q. How can researchers validate Hydroxy Itraconazole D8 as a stable isotope-labeled tracer in pharmacokinetic studies?
To validate its use, researchers should:
- Confirm isotopic purity via mass spectrometry (e.g., LC-MS/MS) to ensure >98% deuterium incorporation, as non-labeled impurities may skew results .
- Compare pharmacokinetic parameters (e.g., clearance, half-life) of this compound with its non-deuterated counterpart in preclinical models to assess isotopic effects .
- Cross-validate assays using certified reference standards (CAS 112559-91-8) to ensure accuracy in quantification .
Q. What methodologies are recommended for isolating and quantifying this compound in biological matrices?
- Sample preparation : Use protein precipitation or solid-phase extraction to minimize matrix interference, followed by chromatographic separation (e.g., reverse-phase HPLC) .
- Detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity. Deuterated analogs reduce ion suppression compared to non-labeled metabolites .
- Calibration curves : Include deuterated internal standards (e.g., Hydroxy Itraconazole-d5) to correct for recovery variations .
Advanced Research Questions
Q. How do deuterium substitutions in this compound influence its metabolic stability compared to the parent compound?
- Isotope effect analysis : Compare CYP450-mediated oxidation rates (e.g., CYP3A4) between Hydroxy Itraconazole and its D8 analog using liver microsomes. Deuterium at positions critical for metabolism (e.g., hydroxylation sites) may reduce metabolic clearance .
- In vivo correlation : Conduct parallel pharmacokinetic studies in rodent models to assess half-life extension. A >20% increase in AUC for D8 suggests clinically relevant isotopic stabilization .
Q. What experimental strategies address discrepancies in this compound’s solubility and bioavailability across studies?
- Solubility optimization : Use co-solvents (e.g., PEG-400) or lipid-based formulations to improve aqueous solubility, as this compound has low intrinsic solubility (density: 1.44 g/cm³; logP >3) .
- Bioavailability studies : Apply crossover designs in animal models to compare oral vs. intravenous administration. Monitor plasma concentrations with LC-MS/MS to resolve conflicting bioavailability data .
Q. How can researchers mitigate isotopic interference when studying this compound’s antifungal activity in cellular models?
- Cell line selection : Use fungal pathogens (e.g., Cryptococcus neoformans) with known susceptibility to Itraconazole metabolites. Avoid overinterpreting data from non-target cell lines (e.g., HOS osteosarcoma cells) unless validated .
- Dose-response calibration : Perform checkerboard assays with Itraconazole to differentiate parent drug effects from metabolite activity. Deuterium labeling should not alter target binding if non-critical positions are substituted .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze contradictory findings in this compound’s efficacy between in vitro and in vivo models?
- Pharmacodynamic-pharmacokinetic (PD-PK) modeling : Integrate in vitro potency (e.g., IC₅₀ against fungal strains) with in vivo exposure data to identify mismatches in drug delivery or tissue penetration .
- Metabolite profiling : Quantify active vs. inactive metabolites in plasma/tissues. Discrepancies may arise if D8 is further metabolized into inactive species .
Q. What statistical approaches are suitable for assessing this compound’s therapeutic equivalence to non-deuterated Itraconazole?
- Non-inferiority trials : Use a margin of ≤10% difference in primary endpoints (e.g., fungal load reduction) with 90% confidence intervals .
- Mixed-effects modeling : Account for inter-subject variability in PK/PD studies, particularly in immunocompromised populations (e.g., advanced HIV patients) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
